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Cat. No.: B3025779 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of ADTL-EI1712, a

first-in-class dual inhibitor of Extracellular signal-regulated kinase 1 (ERK1) and Extracellular

signal-regulated kinase 5 (ERK5), against other notable ERK inhibitors. The information

presented herein is supported by experimental data from peer-reviewed studies and is

intended to assist researchers in making informed decisions for their drug discovery and

development programs.

Introduction to ADTL-EI1712
ADTL-EI1712 has been identified as a selective, dual-target inhibitor of ERK1 and ERK5. This

compound and its analogs, such as SKLB-D18, have demonstrated potent anti-tumor effects in

preclinical models, suggesting a therapeutic strategy that simultaneously targets both the

ERK1/2 and ERK5 signaling pathways may overcome compensatory mechanisms that lead to

drug resistance.[1]

Selectivity Profile: ADTL-EI1712 vs. Comparator
Compounds
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and

potential off-target effects. The following table summarizes the reported inhibitory activities
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(IC50 or Kd) of ADTL-EI1712 and selected comparator compounds against their primary

targets and other relevant kinases.
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Compound Target(s) IC50 / Kd (nM)
Broader Selectivity
Information

ADTL-EI1712 ERK1 40.43

A closely related

compound, SKLB-

D18, was screened

against a panel of 380

kinases. At a

concentration of 1 µM,

only 8 kinases other

than ERK1/2 and

ERK5 showed greater

than 70% inhibition.[1]

ERK5 64.50

SKLB-D18 ERK1 38.69

Screened against 380

kinases; highly

selective for

ERK1/2/5.[1]

ERK2 40.12

ERK5 59.72

GDC-0994

(Ravoxertinib)
ERK1 1.1

Highly selective for

ERK1 and ERK2.[2][3]

Also inhibits p90RSK

with an IC50 of 12 nM.

[2][4]

ERK2 0.3

BVD-523 (Ulixertinib) ERK1/2 <1 (Potent inhibitor)

Demonstrated a

superior selectivity

profile against a panel

of 468 kinases when

compared to other

ERK1/2 inhibitors.[5]
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XMD8-92 ERK5 80 (Kd)

Dual inhibitor of ERK5

and bromodomain-

containing proteins

(BRDs), with a Kd of

170 nM for BRD4(1).

[6] Also inhibits

DCAMKL2, PLK4, and

TNK1 with Kd values

of 190, 600, and 890

nM, respectively.[7]

AX15836 ERK5 8

Shows more than

1,000-fold selectivity

for ERK5 over a panel

of over 200 kinases.

[8] It also exhibits

selectivity over BRD4

with a Kd of 3,600 nM.

[8]

Signaling Pathways and Experimental Workflows
To understand the context of ADTL-EI1712's activity and the methods used to characterize it,

the following diagrams illustrate the targeted signaling pathway and a general workflow for

determining kinase inhibitor selectivity.
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Simplified MAPK/ERK signaling pathway targeted by ADTL-EI1712.
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General experimental workflow for kinase inhibitor selectivity profiling.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible

experimental methods. Below are detailed protocols for key biochemical and cell-based assays

commonly employed in the field.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase
Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.

Materials:

Purified recombinant ERK1 or ERK5 enzyme

Myelin Basic Protein (MBP) as a substrate for ERK1, or a suitable substrate for ERK5

ATP

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)[9]
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ADTL-EI1712 or other test compounds serially diluted in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white assay plates

Procedure:

Prepare the kinase reaction mixture by diluting the kinase and substrate in Kinase Assay

Buffer.

In a 384-well plate, add 1 µL of the test compound at various concentrations or DMSO as a

vehicle control.

Add 2 µL of the enzyme solution to each well.

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

Incubate the plate at room temperature for 60 minutes.[9]

To stop the reaction and deplete unused ATP, add 5 µL of ADP-Glo™ Reagent and incubate

for 40 minutes at room temperature.[9]

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30 minutes at room temperature.[9]

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based ERK1/2 Phosphorylation Assay (In-Cell
Western)
This method quantifies the phosphorylation of endogenous ERK1/2 within cells in response to

stimuli and in the presence of an inhibitor.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b3025779?utm_src=pdf-body
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/erk1-kinase-assay-protocol.pdf?rev=7738abe00761492b824b3f50fc49ac2b
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/erk1-kinase-assay-protocol.pdf?rev=7738abe00761492b824b3f50fc49ac2b
https://www.promega.com/-/media/files/resources/protocols/kinase-enzyme-appnotes/erk1-kinase-assay-protocol.pdf?rev=7738abe00761492b824b3f50fc49ac2b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025779?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer cell line expressing ERK1/2 (e.g., HeLa, A375)

Cell culture medium and serum-free medium

Phorbol 12-myristate 13-acetate (PMA) or other appropriate stimulus

ADTL-EI1712 or other test compounds

Fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100)

Blocking buffer (e.g., Intercept® Blocking Buffer)

Primary antibodies: Rabbit anti-ERK (total ERK) and Mouse anti-phospho-ERK (p-ERK)

Secondary antibodies: IRDye® conjugated anti-rabbit and anti-mouse antibodies

96-well clear-bottom assay plates

Procedure:

Seed cells in a 96-well plate and grow to the desired confluency.

If necessary, serum-starve the cells to reduce basal ERK phosphorylation.

Pre-incubate the cells with serial dilutions of the test compound or DMSO for a specified time

(e.g., 1-2 hours).

Stimulate the cells with an agonist (e.g., PMA) at its EC80 concentration for a short period

(e.g., 15 minutes) at 37°C.[10]

Fix the cells with formaldehyde, followed by permeabilization with Triton X-100.

Block non-specific antibody binding with blocking buffer.

Incubate the cells with a mixture of primary antibodies against total ERK and phospho-ERK

overnight at 4°C.[11]

Wash the cells and incubate with a mixture of corresponding fluorescently-labeled secondary

antibodies.
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Acquire images and quantify the fluorescence intensity for both total and phospho-ERK

using an imaging system (e.g., LI-COR Odyssey).

Normalize the phospho-ERK signal to the total ERK signal for each well.

Determine the IC50 value of the inhibitor by plotting the normalized phospho-ERK signal

against the compound concentration.

Cell-Based ERK5 Auto-phosphorylation Assay
This assay assesses the inhibition of ERK5 activation by observing the electrophoretic mobility

shift of phosphorylated ERK5.

Materials:

HeLa cells or another suitable cell line

Cell culture medium

Epidermal Growth Factor (EGF)

ADTL-EI1712 or other test compounds

Cell lysis buffer

SDS-PAGE gels and Western blotting apparatus

Primary antibody against ERK5

HRP-conjugated secondary antibody

Chemiluminescent substrate

Procedure:

Culture HeLa cells and treat with the test compound or DMSO for a designated pre-

incubation time.

Stimulate the cells with EGF to induce ERK5 phosphorylation.[12]
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Lyse the cells and collect the protein extracts.

Separate the proteins by SDS-PAGE. The phosphorylated form of ERK5 will migrate slower

than the non-phosphorylated form.[12]

Transfer the proteins to a PVDF membrane.

Probe the membrane with a primary antibody against total ERK5.

Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a

chemiluminescent substrate.

Analyze the band shift to determine the extent of ERK5 phosphorylation inhibition by the test

compound.

Conclusion
ADTL-EI1712 presents a novel approach to cancer therapy by dually targeting ERK1 and

ERK5. Its selectivity profile, as suggested by the available data, indicates a focused activity

against these two kinases with limited off-target effects at therapeutic concentrations. The

comparative data provided in this guide, alongside the detailed experimental protocols, offer a

valuable resource for researchers investigating the MAPK signaling pathway and developing

next-generation kinase inhibitors. Further head-to-head studies using broad kinase panels

under standardized conditions will be beneficial for a more definitive comparison of the

selectivity profiles of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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